molecular formula C20H34O5 B12413189 8-iso Prostaglandin F2|A-d9

8-iso Prostaglandin F2|A-d9

Cat. No.: B12413189
M. Wt: 363.5 g/mol
InChI Key: PXGPLTODNUVGFL-DRHDCUJXSA-N
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Description

8-iso Prostaglandin F2α-d9 is a labeled analog of prostaglandin F2α. It is formed non-enzymatically via free radical peroxidation of arachidonic acid. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the quantification of prostaglandins in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin F2α-d9 is synthesized through the non-enzymatic, free-radical peroxidation of arachidonic acid. This process involves the oxidation of arachidonic acid in the presence of reactive oxygen species, leading to the formation of isoprostanes, including 8-iso Prostaglandin F2α-d9 .

Industrial Production Methods: The industrial production of 8-iso Prostaglandin F2α-d9 typically involves the large-scale oxidation of arachidonic acid under controlled conditions to ensure the consistent formation of the desired isoprostane. This process may include steps such as alkaline hydrolysis, extractions, phase separations, and thin-layer chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 8-iso Prostaglandin F2α-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 8-iso Prostaglandin F2α-d9, which can be used for further research and applications .

Mechanism of Action

8-iso Prostaglandin F2α-d9 exerts its effects through the activation of specific prostaglandin receptors, particularly the TP receptor (thromboxane receptor). This activation leads to various downstream signaling pathways that mediate the compound’s biological effects, including vasoconstriction, platelet aggregation, and modulation of inflammatory responses .

Properties

Molecular Formula

C20H34O5

Molecular Weight

363.5 g/mol

IUPAC Name

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i1D3,2D2,3D2,6D2

InChI Key

PXGPLTODNUVGFL-DRHDCUJXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Origin of Product

United States

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